molecular formula C6H13N B1370207 2-Cyclobutylethanamine CAS No. 60637-97-0

2-Cyclobutylethanamine

Cat. No. B1370207
CAS RN: 60637-97-0
M. Wt: 99.17 g/mol
InChI Key: MGAPESYORZVKQD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-Cyclobutylethanamine is 1S/C6H13N/c7-5-4-6-2-1-3-6/h6H,1-5,7H2 . The canonical SMILES representation is C1CC(C1)CCN .


Physical And Chemical Properties Analysis

2-Cyclobutylethanamine has a molecular weight of 99.17 g/mol . It has a XLogP3-AA value of 1.3, indicating its relative hydrophobicity . The compound has one hydrogen bond donor count and one hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 99.104799419 g/mol . The topological polar surface area is 26 Ų . The compound has a heavy atom count of 7 .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : 2-Cyclobutylethanamine is a chemical compound with the CAS Number: 60637-97-0 . It’s used in various chemical reactions as a reagent .
    • Methods of Application : The specific methods of application can vary depending on the reaction it’s being used in. Generally, it’s used in a controlled environment, following specific reaction conditions .
  • Antibacterial Applications

    • Summary of Application : There’s a growing interest in the development of nanomaterials, including 2D nanomaterials like 2-Cyclobutylethanamine, as antimicrobial agents .
    • Methods of Application : These nanomaterials demonstrate strong antimicrobial properties and are less susceptible to bacterial resistance. They can cause physical or mechanical damage, release controlled drug/metallic ions, and induce oxidative stress .
    • Results or Outcomes : The use of 2D nanomaterials has shown promise in effectively removing drug-resistant bacteria via distinct mechanisms .
  • Stable Isotope Applications in Drug Development

    • Summary of Application : Stable isotopes, including 2-Cyclobutylethanamine, have been used in pharmacological research to elucidate mechanisms of drug metabolism .
    • Methods of Application : The specific methods of application can vary depending on the research context. Generally, stable isotopes are used in controlled environments, following specific experimental conditions .
    • Results or Outcomes : The use of stable isotopes has helped illuminate biological processes and underpin quantitative methodology in analytical chemistry .
  • Nanoparticle Fabrication

    • Summary of Application : Functionalized silica nanoparticles, which can be synthesized using 2-Cyclobutylethanamine, have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
    • Methods of Application : These nanoparticles are particularly appropriate for different applications, including advanced catalysis, drug delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
    • Results or Outcomes : The use of functionalized silica nanoparticles has shown promise in these various fields, demonstrating the role of the surface modification step on the various properties of the silica surface .

Safety And Hazards

The safety information for 2-Cyclobutylethanamine indicates that it has a GHS06 pictogram, with the signal word "Danger" . The hazard statements include H301, H311, and H331 . The precautionary statements include P261, P280, P301, P301, P310, and P311 .

properties

IUPAC Name

2-cyclobutylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c7-5-4-6-2-1-3-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAPESYORZVKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597424
Record name 2-Cyclobutylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutylethanamine

CAS RN

60637-97-0
Record name 2-Cyclobutylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclobutylethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclobutylethanamine
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2-Cyclobutylethanamine
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2-Cyclobutylethanamine
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2-Cyclobutylethanamine
Reactant of Route 5
2-Cyclobutylethanamine
Reactant of Route 6
2-Cyclobutylethanamine

Citations

For This Compound
1
Citations
X Li, RA Himes, LC Prosser, CF Christie… - Journal of medicinal …, 2020 - ACS Publications
Despite the availability of more than 25 antiseizure drugs on the market, approximately 30% of patients with epilepsy still suffer from seizures. Thus, the epilepsy therapy market has a …
Number of citations: 11 pubs.acs.org

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